molecular formula C15H22N4O4 B3287799 Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate CAS No. 84807-37-4

Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B3287799
CAS No.: 84807-37-4
M. Wt: 322.36 g/mol
InChI Key: HESOMQFVFSQAMM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This compound, in particular, features a tert-butyl group, an amino group, and a nitro group attached to a piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of the tert-butyl group and the piperazine ring. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of the tert-butyl, amino, and nitro groups in this compound makes it particularly versatile and valuable in various research and industrial applications[5][5].

Properties

IUPAC Name

tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)12-6-4-5-11(16)13(12)19(21)22/h4-6H,7-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESOMQFVFSQAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703901
Record name tert-Butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84807-37-4
Record name tert-Butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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